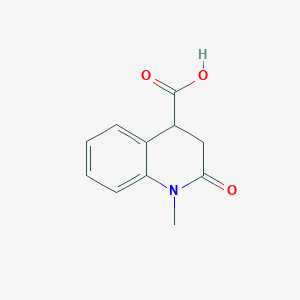

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

描述

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a carboxylic acid group at the 4-position and a methyl group at the 1-position further defines its chemical identity .

准备方法

The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions to facilitate the formation of the quinoline ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

化学反应分析

Oxidation Reactions

The ketone and tetrahydroquinoline moieties undergo oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation typically proceeds via radical intermediates or electrophilic attack, with ring aromatization occurring through dehydrogenation .

Reduction Reactions

The ketone group and unsaturated bonds are susceptible to reduction:

-

Limitations : LiAlH₄ may over-reduce the carboxylic acid group unless protected.

Substitution Reactions

Electrophilic substitution occurs at the benzene ring’s activated positions (C5, C7, C8):

| Reagent | Position Modified | Product |

|---|---|---|

| HNO₃/H₂SO₄ (nitration) | C5 or C7 | Nitro derivatives |

| Br₂ in CHCl₃ | C8 | 8-Bromo-substituted analog |

-

Directing Effects : The electron-withdrawing carboxylic acid group deactivates the ring, favoring meta substitution relative to the ketone .

Cyclization and Ring Expansion

The compound participates in domino reactions to form polycyclic systems:

-

Key Study : A 2023 MDPI Molecules paper demonstrated cyclization with thiomorpholine to yield trans-fused bicyclic amides via O→N acyl migration .

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | SOCl₂/MeOH | Methyl ester (improved lipid solubility) |

| Amidation | EDC/NHS + primary amines | Amide derivatives (e.g., with benzylamine) |

-

Yield Optimization : Esterification achieves >80% yield under anhydrous conditions.

Domino Reaction Pathways

Multicomponent reactions enable rapid complexity generation:

| Process | Key Steps | Outcome |

|---|---|---|

| Reductive amination | Imine formation → cyclization | Angular-fused tricyclic compounds |

| Photocatalytic coupling | TiO₂/UV → acetaldehyde addition | Ethoxy-substituted THQ derivatives |

科学研究应用

Medicinal Chemistry

Pharmacological Potential

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its derivatives have shown promising activity against various diseases:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, modifications to the quinoline structure can enhance its efficacy against resistant bacterial strains.

- Anticancer Properties : Research has focused on the compound's potential as an anticancer agent. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is growing interest in the neuroprotective properties of this compound. It has been suggested that it may play a role in protecting neuronal cells from oxidative stress and neurodegenerative diseases.

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound makes it a valuable precursor for synthesizing functional materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance for applications in coatings and composites.

- Nanomaterials : Research has explored the use of this compound in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions can lead to the development of novel nanocomposites with applications in electronics and catalysis.

Biological Studies

Biochemical Research

The compound serves as an important tool in biochemical research:

- Enzyme Inhibition Studies : It has been used to study enzyme inhibition mechanisms, particularly in relation to metabolic pathways involving quinoline derivatives.

- Cell Signaling Pathways : Investigations into how this compound influences cell signaling pathways have provided insights into its potential roles in cellular processes such as proliferation and differentiation.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound for their antimicrobial efficacy. The results indicated that certain modifications significantly increased activity against Gram-positive bacteria compared to standard antibiotics.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) demonstrated that a specific derivative exhibited selective toxicity towards breast cancer cells while sparing normal cells. The study highlighted the compound's potential as a lead candidate for further development into an anticancer drug.

Case Study 3: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers found that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential application in neurodegenerative disease therapies.

作用机制

The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position instead of the 4-position, leading to different chemical and biological properties.

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Lacks the methyl group at the 1-position, which can affect its reactivity and applications.

生物活性

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 14271-45-5) is a compound recognized for its significant biological activities. It belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- Melting Point : 171-176 °C

- Solubility : Slightly soluble in chloroform, DMSO, and ethyl acetate .

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial activities. For instance, compounds similar to 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline have demonstrated efficacy against various bacterial strains. A study highlighted that certain derivatives possess broad-spectrum antibacterial properties, making them potential candidates for antibiotic development .

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Activity

Recent studies have pointed towards the neuroprotective properties of tetrahydroquinoline derivatives. These compounds are being investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's. The neuroprotective effects are attributed to their capacity to inhibit oxidative stress and apoptosis in neuronal cells .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in MDPI explored the antimicrobial properties of various tetrahydroquinoline derivatives, including this compound. It was found to be effective against Staphylococcus aureus and Escherichia coli strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity in Cancer Research : In another investigation focusing on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that treatment with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline resulted in significant cell death at specific concentrations over a 48-hour period .

- Neuroprotection Studies : Research conducted on neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress and apoptosis. This suggests a protective role against neurodegenerative processes associated with diseases like Alzheimer’s .

属性

IUPAC Name |

1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKRBJBCJOYSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585425 | |

| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14271-45-5 | |

| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。